

An In-depth Technical Guide to D-Threitol (CAS Number: 2418-52-2)

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Compound of Interest

Compound Name:	<i>D-Threitol</i>
Cat. No.:	B1195328

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threitol, with the Chemical Abstracts Service (CAS) number 2418-52-2, is a four-carbon sugar alcohol, also known as a tetritol. As the D-enantiomer of threitol, its specific stereochemistry, ((2R,3R)-butane-1,2,3,4-tetrol), makes it a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals.^[1] This technical guide provides a comprehensive overview of **D-Threitol**, including its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its roles in biological pathways and various applications.

Chemical and Physical Properties

D-Threitol is a white, crystalline solid with a molecular formula of C₄H₁₀O₄ and a molecular weight of 122.12 g/mol .^[1] It is highly soluble in water and soluble in ethanol.^[1] The presence of four hydroxyl groups contributes to its hydrophilicity and its ability to participate in hydrogen bonding.

Property	Value	Reference
CAS Number	2418-52-2	[2]
IUPAC Name	(2R,3R)-butane-1,2,3,4-tetrol	[1]
Molecular Formula	C ₄ H ₁₀ O ₄	[1]
Molecular Weight	122.12 g/mol	[1]
Appearance	White crystalline solid	
Melting Point	88-90 °C	[1]
Solubility	Highly soluble in water, soluble in ethanol	[1]
Optical Rotation	[α] ²⁰ /D -14°, c=2 in ethanol	

Experimental Protocols

Synthesis of D-Threitol from D-Tartaric Acid

This protocol is adapted from the synthesis of L-Threitol from L-Tartaric Acid and is expected to yield **D-Threitol** with high enantiomeric purity.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-D-tartrate

- In a 1-L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine D-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).
- Warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.
- Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).
- Fit the flask with a distillation head and heat the mixture to reflux, slowly removing the acetone–cyclohexane and methanol–cyclohexane azeotropes.

- After cooling to room temperature, add anhydrous potassium carbonate (1 g, 7.2 mmol) and stir until the reddish color disappears.
- Remove volatile materials under reduced pressure and fractionally distill the residue under vacuum to yield dimethyl 2,3-O-isopropylidene-D-tartrate as a pale-yellow oil.

Step 2: Synthesis of 2,3-Di-O-isopropylidene-**D-threitol**

- In a dry 2-L three-necked round-bottom flask, suspend lithium aluminum hydride (36 g, 0.95 mol) in diethyl ether (600 mL) under an argon atmosphere.
- Heat the mixture to reflux for 30 minutes.
- Cool the mixture and add a solution of dimethyl 2,3-O-isopropylidene-D-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.
- After the addition is complete, heat the mixture to reflux for 4 hours.
- Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of water (36 mL), followed by 15% aqueous sodium hydroxide (36 mL), and then water (108 mL).
- Filter the resulting white solid and wash it with diethyl ether.
- Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-di-O-isopropylidene-**D-threitol**.

Step 3: Deprotection to **D-Threitol**

- Dissolve the crude 2,3-di-O-isopropylidene-**D-threitol** in a mixture of methanol (300 mL) and 0.5 N hydrochloric acid (30 mL).
- Heat the mixture to reflux and slowly distill off the acetone and methanol.
- Add additional methanol (50 mL) and 0.5 N hydrochloric acid (20 mL) and continue to stir at room temperature until the ketal hydrolysis is complete (monitored by TLC).
- Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ether (3 x 500 mL).

- Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude **D-Threitol**.

Purification by Recrystallization

- Dissolve the crude **D-Threitol** in a minimal amount of hot ethanol.
- If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.
- Hot-filter the solution to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the crystals in a desiccator under vacuum.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantitative analysis of sugar alcohols, including **D-Threitol**, utilizes HPLC with a refractive index (RI) detector.[3][4][5][6]

- Column: A column packed with a polystyrene cation exchange resin (sulfonic acid type) or an amino-functionalized silica column can be used.[3][4]
- Mobile Phase: A simple isocratic mobile phase of acetonitrile/water (e.g., 85:15 v/v) or pure distilled water is typically employed.[3][4]
- Flow Rate: A flow rate of approximately 1.0 mL/min is common.[4]
- Column Temperature: The column is often maintained at a slightly elevated temperature, such as 50°C, to improve peak shape and separation.[3][6]

- Detection: Refractive Index (RI) detection is standard for non-UV absorbing compounds like sugar alcohols.[\[7\]](#)
- Sample Preparation: Dissolve a known amount of the **D-Threitol** sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

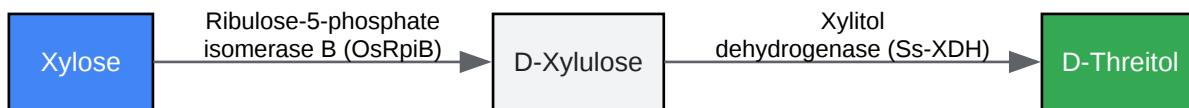
GC-MS is a powerful technique for the identification and quantification of volatile derivatives of **D-Threitol**.

- Derivatization: The hydroxyl groups of **D-Threitol** must be derivatized to increase volatility. This is typically achieved by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
- GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is commonly used.
- Oven Program: A temperature gradient is employed, for example, starting at 100°C and ramping up to 250°C.
- Carrier Gas: Helium is typically used as the carrier gas.
- MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized **D-Threitol** is compared to a library for identification.

Signaling and Metabolic Pathways

Fermentation Pathway for **D-Threitol** Production

D-Threitol can be produced from xylose through a metabolic engineering approach in yeast, such as *Trichosporonoides oedocephalis*.[\[8\]](#) The pathway involves the heterologous expression of key enzymes.

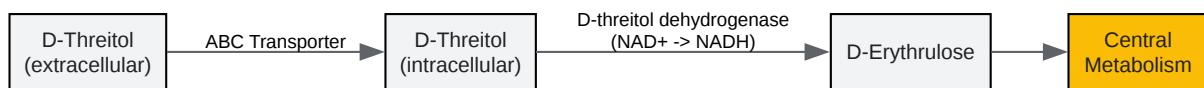


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Fermentation pathway of **D-Threitol** from Xylose.

Catabolic Pathway of D-Threitol in *Mycobacterium smegmatis*

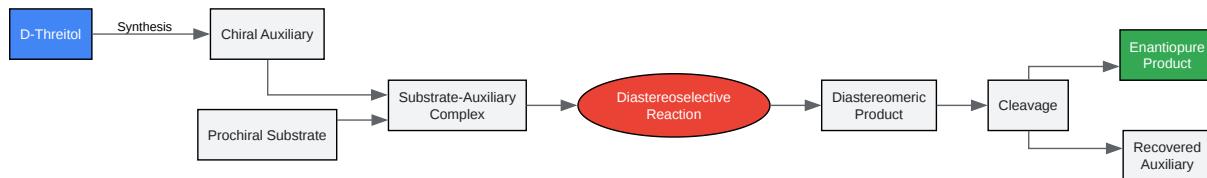
Mycobacterium smegmatis can utilize **D-Threitol** as a sole carbon source through a specific catabolic pathway.^{[9][10]} A key enzyme in this pathway is **D-threitol** dehydrogenase.

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Catabolic pathway of **D-Threitol** in *M. smegmatis*.

Applications in Research and Drug Development Chiral Auxiliary in Asymmetric Synthesis

The defined stereochemistry of **D-Threitol** makes it an excellent starting material for the synthesis of chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed and potentially recycled.^[1]

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